molecular formula C7H14ClNO B1653722 4-Azaspiro[2.5]octan-7-ol hydrochloride CAS No. 1909347-89-2

4-Azaspiro[2.5]octan-7-ol hydrochloride

Cat. No. B1653722
CAS RN: 1909347-89-2
M. Wt: 163.64
InChI Key: VTJUJTIWTCMALG-UHFFFAOYSA-N
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Description

4-Azaspiro[2.5]octan-7-ol hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a bicyclic compound that contains both a nitrogen and an oxygen atom in its structure. This compound has been synthesized using various methods and has been found to have significant biological activity. In 5]octan-7-ol hydrochloride.

Scientific Research Applications

Pharmacology

In pharmacology, 4-Azaspiro[2.5]octan-7-ol hydrochloride is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its spirocyclic structure is particularly interesting as it can serve as a scaffold for developing new drugs with improved efficacy and safety profiles. The compound’s ability to act as a chiral center adds to its value in creating enantiomerically pure substances, which are crucial in the development of medications with targeted actions and minimal side effects .

Organic Synthesis

Organic chemists value 4-Azaspiro[2.5]octan-7-ol hydrochloride for its versatility in synthesis. It can undergo a range of reactions, including nucleophilic substitution and ring expansion, making it a valuable intermediate in the construction of complex organic molecules. Its use in the synthesis of spirocyclic compounds, which are prevalent in many natural products and pharmaceuticals, is of particular interest .

Medicinal Chemistry

In medicinal chemistry, this compound’s utility is being investigated for the design of novel therapeutic agents. Its unique chemical structure allows for the introduction of various functional groups, enabling the creation of a diverse library of analogs for biological screening. This could lead to the discovery of new lead compounds with potential applications in treating diseases .

Chemical Engineering

4-Azaspiro[2.5]octan-7-ol hydrochloride: finds applications in chemical engineering, particularly in process optimization and the development of synthetic pathways. Its stable structure under various conditions is advantageous for industrial-scale chemical reactions, where it can be used to improve yields and reduce by-products in the manufacturing of pharmaceuticals and fine chemicals .

Biochemistry

In biochemistry, the compound is used as a probe to study biological systems. Its incorporation into biomolecules can help elucidate the mechanisms of action of enzymes and receptors. Additionally, it can be tagged with fluorescent groups or isotopes for imaging and tracing in cellular systems, providing insights into cellular processes and pathways .

Material Science

The spirocyclic nature of 4-Azaspiro[2.5]octan-7-ol hydrochloride also makes it a candidate for material science research. It could be used in the development of novel polymers with unique properties, such as increased resilience or biodegradability. Its incorporation into materials could lead to advancements in fields ranging from biotechnology to aerospace engineering .

properties

IUPAC Name

4-azaspiro[2.5]octan-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-1-4-8-7(5-6)2-3-7;/h6,8-9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJUJTIWTCMALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909347-89-2
Record name 4-Azaspiro[2.5]octan-7-ol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909347-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-azaspiro[2.5]octan-7-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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